2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is an organic compound with a complex structure that includes both aromatic and sulfur-containing functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 3,5-dimethylbenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 2,4,6-trimethylaniline in the presence of acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The sulfur atom can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(pyridin-2-ylmethyl)acetamide
- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
Uniqueness
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of aromatic and sulfur-containing functional groups. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS/c1-13-6-14(2)10-18(9-13)11-23-12-19(22)21-20-16(4)7-15(3)8-17(20)5/h6-10H,11-12H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZKIVGFRMBQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NC2=C(C=C(C=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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